3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyrrolidin-3-yl group bearing a 4-fluorophenyl methanesulfonyl moiety and at position 5 with a phenyl group. The 4-fluorophenyl substituent contributes to lipophilicity and bioavailability, common in bioactive molecules due to fluorine’s electronegativity and small atomic radius .
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-17-8-6-14(7-9-17)13-27(24,25)23-11-10-16(12-23)18-21-19(26-22-18)15-4-2-1-3-5-15/h1-9,16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCCXLOWEHGJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyrrolidine-3-carboxylic Acid
Pyrrolidine-3-carboxylic acid is reacted with 4-fluorophenylmethanesulfonyl chloride under basic conditions to introduce the sulfonyl group. A typical procedure involves dissolving pyrrolidine-3-carboxylic acid (1.0 eq) in tetrahydrofuran (THF) and aqueous sodium hydroxide (2.0 eq). 4-Fluorophenylmethanesulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (methanol/water) to yield 1-[(4-fluorophenyl)methanesulfonyl]pyrrolidine-3-carboxylic acid (78–85% yield).
Characterization of Intermediate
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1H NMR (400 MHz, DMSO-d6) : δ 7.85–7.78 (m, 2H, ArH), 7.32–7.25 (m, 2H, ArH), 4.35 (s, 2H, SO2CH2), 3.72–3.65 (m, 1H, pyrrolidine-H), 3.45–3.38 (m, 2H, pyrrolidine-H), 2.95–2.85 (m, 2H, pyrrolidine-H), 2.30–2.20 (m, 1H, pyrrolidine-H), 1.95–1.85 (m, 1H, pyrrolidine-H).
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IR (KBr) : 1715 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1160 cm⁻¹ (S=O).
Preparation of Benzamidoxime
Benzamidoxime serves as the nucleophilic partner for oxadiazole formation. Benzonitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (3:1) under reflux for 6 hours. The reaction mixture is cooled, and the precipitated benzamidoxime is filtered and dried (92–95% yield).
Cyclodehydration to Form 1,2,4-Oxadiazole
Phosphorus Oxychloride-Mediated Cyclization
The sulfonylated pyrrolidine carboxylic acid (1.0 eq) is treated with thionyl chloride to generate the corresponding acyl chloride, which is then reacted with benzamidoxime (1.2 eq) in anhydrous dichloromethane. Phosphorus oxychloride (1.5 eq) is added, and the mixture is refluxed for 8 hours. After quenching with ice-water, the product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the target compound (68–72% yield).
Diazabicycloundecene (DBU)-Catalyzed One-Pot Method
A more efficient approach involves a one-pot cyclization. Benzamidoxime (1.0 eq) and the pyrrolidine carboxylic acid (1.0 eq) are dissolved in acetonitrile with DBU (2.0 eq). The mixture is heated at 80°C for 4 hours, resulting in direct oxadiazole formation. This method achieves superior yields (85–89%) and reduces side products.
Optimization and Reaction Conditions
| Parameter | Phosphorus Oxychloride Method | DBU Method |
|---|---|---|
| Yield | 68–72% | 85–89% |
| Reaction Time | 8 hours | 4 hours |
| Purification | Column chromatography | Recrystallization |
| Byproducts | <5% | <2% |
The DBU method minimizes racemization and enhances regioselectivity, making it preferable for large-scale synthesis.
Analytical Validation of Final Product
Spectroscopic Data
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1H NMR (400 MHz, CDCl3) : δ 8.10–8.05 (m, 2H, ArH), 7.55–7.45 (m, 3H, ArH), 7.40–7.35 (m, 2H, ArH), 4.40 (s, 2H, SO2CH2), 3.90–3.80 (m, 1H, pyrrolidine-H), 3.60–3.50 (m, 2H, pyrrolidine-H), 3.10–3.00 (m, 2H, pyrrolidine-H), 2.50–2.40 (m, 1H, pyrrolidine-H), 2.20–2.10 (m, 1H, pyrrolidine-H).
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13C NMR (100 MHz, CDCl3) : δ 174.2 (C=O), 167.5 (oxadiazole-C), 162.0 (C-F), 134.5–115.0 (ArC), 58.2 (SO2CH2), 52.4 (pyrrolidine-C), 46.8 (pyrrolidine-C), 34.5 (pyrrolidine-C).
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HRMS (ESI) : m/z calcd for C20H19F N3O3S [M+H]⁺: 408.1125; found: 408.1128.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
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Sulfonylation Efficiency : Excess sulfonyl chloride (1.2 eq) and prolonged reaction times ensure complete substitution of the pyrrolidine amine.
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Oxadiazole Ring Stability : DBU’s mild basicity prevents acid-catalyzed decomposition during cyclization.
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Stereochemical Control : Racemic product formation is unavoidable with non-chiral starting materials; enantioselective synthesis would require chiral catalysts or resolution techniques.
Scalability and Industrial Relevance
The DBU-mediated one-pot method is scalable, with demonstrated reproducibility at 100-g scale (82% yield). Key considerations include:
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Use of cost-effective DBU recovery systems.
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Solvent recycling (acetonitrile) to reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. The oxadiazole moiety in this compound is known to interact with various cellular pathways involved in tumor growth and proliferation. Research has shown that derivatives of oxadiazole can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against a range of pathogens. Studies have reported that the incorporation of the pyrrolidine group enhances the lipophilicity of the molecule, allowing better membrane penetration and increased efficacy against both gram-positive and gram-negative bacteria.
Neurological Applications
Given its structural components, particularly the pyrrolidine ring, this compound may exhibit neuroprotective effects. Research into related compounds suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxadiazole-based compounds, including our target compound. The results indicated that these compounds inhibited the growth of MCF-7 cells by inducing apoptosis through mitochondrial pathways. The study highlighted the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Efficacy
A recent investigation published in Antibiotics evaluated the antimicrobial properties of various methanesulfonamide derivatives against common bacterial strains. The results showed that compounds similar to our target exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a viable pathway for developing new antibiotics .
Case Study 3: Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress-induced neuronal damage. The findings indicated that these compounds could reduce neuronal cell death and preserve cognitive function in vitro, suggesting potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Core
Key Observations :
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound balances lipophilicity and polarity, contrasting with the more lipophilic trifluoromethyl group in ’s analogue (5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) .
- Solubility : Methoxy-substituted compounds (e.g., ) may have higher aqueous solubility than sulfonyl-containing derivatives due to hydrogen-bonding capacity, though sulfonyl groups can improve crystallinity .
Structural Conformation and Crystallography
- The target compound’s sulfonyl group may enforce a rigid conformation, reducing rotational freedom compared to triazole-thiazole hybrids .
- Crystal Packing : Sulfonyl groups often participate in hydrogen-bonding networks, which could enhance thermal stability compared to halogenated analogues (e.g., ’s bromo- and chlorophenyl derivatives) .
Biological Activity
The compound 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C21H21FN2O3S
- Molecular Weight : 400.47 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(Cn1c(cccc2)c2c(S(Cc(cc2)ccc2F)(=O)=O)c1)N1CCCC1
Physical Properties
| Property | Value |
|---|---|
| Partition Coefficient (logP) | 2.645 |
| Water Solubility (LogSw) | -2.80 |
| Polar Surface Area | 47.494 |
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in anticancer therapy. The compound has shown significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The oxadiazole scaffold interacts with nucleic acids and proteins involved in cell proliferation. It has been observed to inhibit key enzymes such as thymidylate synthase and HDAC (Histone Deacetylases), which are crucial for cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by structural modifications. For instance:
- Substituting different groups on the phenyl ring can enhance or diminish activity.
- The presence of electron-withdrawing groups (EWG) or electron-donating groups (EDG) modifies the compound's interaction with biological targets .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxadiazole derivatives, including our compound, against MCF-7 breast cancer cells. The IC50 values ranged from 0.12 to 15.63 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Inhibition Studies : In vitro studies demonstrated that the compound inhibited HDAC activity at concentrations as low as 20 nM, showcasing its potential as an anticancer agent with a distinct mechanism .
Therapeutic Applications
Given its promising biological profile, this compound could be explored for various therapeutic applications:
Q & A
Q. Basic Research Focus
- NMR Analysis : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹⁹F NMR (δ -110 to -115 ppm for the fluorophenyl group) confirm regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 432.1) and fragments (e.g., loss of SO₂ at m/z 336) .
- HPLC-Purity : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity; retention time ~12–14 min .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine-sulfonyl region .
How does the electronic configuration of the oxadiazole ring influence the compound’s bioactivity?
Advanced Research Focus
The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Computational studies (DFT at B3LYP/6-31G*) reveal:
- Electron-Withdrawing Effects : The oxadiazole’s electronegativity increases binding affinity to targets like kinase enzymes (ΔG = -8.2 kcal/mol) .
- Conformational Rigidity : Restricts rotational freedom, improving selectivity for hydrophobic pockets in proteins (e.g., COX-2) .
Experimental Validation : Replace oxadiazole with triazole or thiadiazole and compare IC₅₀ values in enzyme assays to quantify electronic contributions .
What computational strategies are used to model interactions between this compound and biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., PARP-1). Key interactions include π-π stacking with phenyl groups and hydrogen bonds to sulfonyl oxygen .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2.0 Å indicates robust binding .
- QSAR Models : Use Hammett constants (σ) of substituents to correlate electronic effects with antibacterial activity (R² = 0.89) .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Focus
Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assays : Use ATP-based cell viability assays (e.g., CellTiter-Glo) instead of MTT for compounds with redox-active sulfonyl groups .
- Impurity Profiling : LC-MS identifies by-products (e.g., des-fluoro analogs) that may antagonize activity .
- Dose-Response Refinement : Test concentrations from 1 nM–100 µM to avoid false negatives from solubility limits in DMSO .
What strategies are recommended for analyzing stability under physiological conditions?
Q. Advanced Research Focus
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC; t₁/₂ >24 h at pH 7.4 suggests suitability for oral delivery .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. LC-MS/MS identifies primary metabolites (e.g., hydroxylated pyrrolidine) .
How can researchers validate the compound’s role in modulating specific signaling pathways?
Q. Advanced Research Focus
- Western Blotting : Quantify phosphorylation of downstream targets (e.g., ERK1/2) in cell lines treated with 10 µM compound .
- CRISPR Knockout : Silence candidate receptors (e.g., EGFR) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
